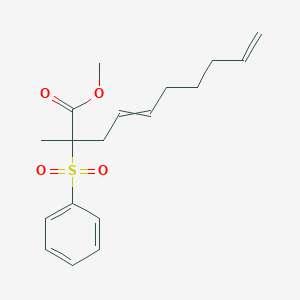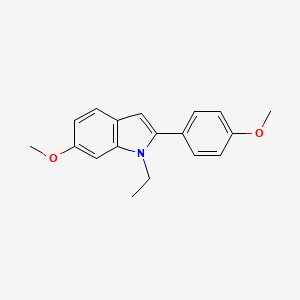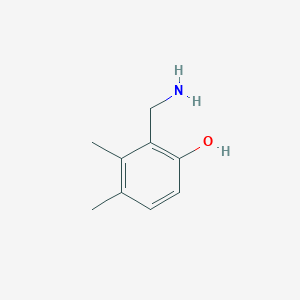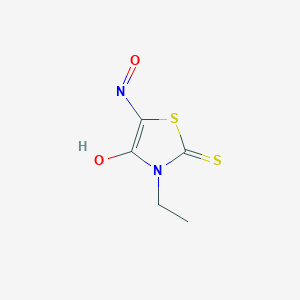
7,9-Bis(2-carboxyethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Bis(2-carboxyethyl)guanine is a chemical compound with the molecular formula C11H15N5O5. It is a derivative of guanine, a purine base found in DNA and RNA. This compound is characterized by the presence of two carboxyethyl groups attached to the 7th and 9th positions of the guanine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2-carboxyethyl)guanine typically involves the reaction of guanine with carboxyethylating agents under controlled conditions. One common method is the reaction of guanine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
7,9-Bis(2-carboxyethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the carboxyethyl groups to carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the carboxyethyl groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the guanine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2-carboxylic acid, while reduction can produce 7,9-Bis(2-hydroxyethyl)guanine .
Scientific Research Applications
7,9-Bis(2-carboxyethyl)guanine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7,9-Bis(2-carboxyethyl)guanine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, potentially affecting their structure and function. It may also interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Carboxymethylguanine: Similar in structure but with a carboxymethyl group instead of carboxyethyl.
7-(2’-Carboxyethyl)guanine: Similar but with only one carboxyethyl group attached to the 7th position.
Uniqueness
7,9-Bis(2-carboxyethyl)guanine is unique due to the presence of two carboxyethyl groups, which can influence its chemical reactivity and biological interactions.
Properties
CAS No. |
93490-22-3 |
|---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
3-[2-amino-9-(2-carboxyethyl)-6-oxo-1,8-dihydropurin-7-yl]propanoic acid |
InChI |
InChI=1S/C11H15N5O5/c12-11-13-9-8(10(21)14-11)15(3-1-6(17)18)5-16(9)4-2-7(19)20/h1-5H2,(H,17,18)(H,19,20)(H3,12,13,14,21) |
InChI Key |
BPUDTMYGLKEGOO-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C2=C(N1CCC(=O)O)N=C(NC2=O)N)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)


![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)

![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

![2,2-Dimethoxy-7-oxabicyclo[4.1.0]heptane](/img/structure/B14345298.png)
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
